molecular formula C20H18F2N2O3S B2995282 [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone CAS No. 1251579-32-4

[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone

Cat. No. B2995282
CAS RN: 1251579-32-4
M. Wt: 404.43
InChI Key: RSADEWGMVAXAHT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 404.43. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .

Scientific Research Applications

Pharmacokinetics and Bioavailability Assessment

This compound has been utilized in the development of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for quantitative determination in biological samples, such as dog plasma . This is crucial for understanding the pharmacokinetics and assessing the bioavailability of new drugs, which is a fundamental step in drug development.

Selective AKT Inhibition for Cancer Therapy

The compound has shown potential as a new-generation selective AKT inhibitor . The AKT signaling pathway is significant in the growth and proliferation of tumor cells, and selective inhibition of this pathway can lead to promising therapeutic strategies for cancer treatment.

Antibacterial Drug Development

Research has explored the synthesis of derivatives of this compound for their antibacterial activity . The design of new molecules with potential antimicrobial activity is a critical area of research, especially with the increasing resistance to existing drugs.

Spirocyclic Compound Synthesis

The unique structural features of the compound have been used in the synthesis of spirocyclic derivatives, which have applications ranging from anti-inflammatory to herbicidal activities . Spirocyclic compounds are also important in the synthesis of new ligands and catalysts.

Redox and Magnetic Property Analysis

Difluorophenyl substituents, as part of the compound’s structure, have been studied for their effects on structural, redox, and magnetic properties of Blatter radicals . This research is significant for material science and the development of new catalysts.

Chemical Reagent and Intermediate

The compound serves as a valuable reagent and intermediate in diverse chemical reactions. Its properties make it suitable for use in various fields, including organic synthesis and material science .

properties

IUPAC Name

[4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3S/c21-15-9-8-14(12-16(15)22)24-13-19(20(25)23-10-4-1-5-11-23)28(26,27)18-7-3-2-6-17(18)24/h2-3,6-9,12-13H,1,4-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSADEWGMVAXAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone

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